(S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isopropylurea compound with a phenylpropanoic acid derivative. The exact methods and conditions would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isopropylureido and phenyl groups could potentially introduce steric hindrance, affecting the compound’s reactivity .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. The ureido group could participate in condensation reactions, while the ester group could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make it polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Amino Acid Ester Isocyanates : The compound has been utilized in the synthesis of amino acid ester isocyanates, specifically Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate. This process involves acylation and elimination reactions, contributing to advancements in the field of organic synthesis (Tsai et al., 2003).
Biotransformation and Microbial Applications
- Microbial Biotransformation for Chiral Aromatic Compounds : Different microbial strategies have been explored for the stereoselective preparation of chiral aromatic compounds, including variants of (S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate. This research demonstrates the potential of microbial biotransformation in producing optically pure substances (Contente et al., 2012).
Applications in Organic Chemistry
- Cross-Coupling Reactions : The compound has been involved in cross-coupling reactions of remote meta-C–H bonds, showcasing its potential in complex organic syntheses. These studies contribute to the development of new methodologies in organic chemistry (Wan et al., 2013).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Pharmaceutical Compounds : Research has been conducted on the synthesis of derivatives and analogs of this compound for potential pharmaceutical applications. This includes the creation of novel compounds with potential medicinal properties (Yancheva et al., 2015).
Stereochemistry and Crystallography
- Investigations in Stereochemistry : The compound has been a subject in studies focusing on stereochemistry, particularly in the context of crystallographic analysis and enantioselective reactions. This research is vital for understanding molecular structures and reactions in organic chemistry (Kolev et al., 1995).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl (2S)-3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)15-14(18)16-12(13(17)19-3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H2,15,16,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWANAJPXBNXDZ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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